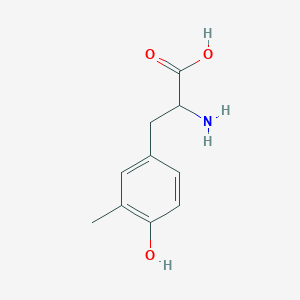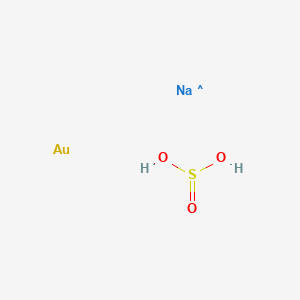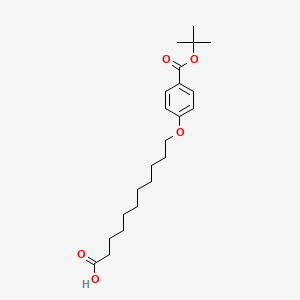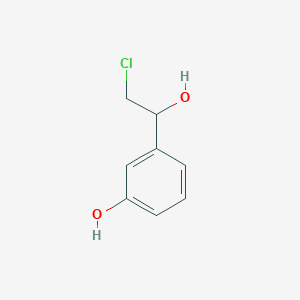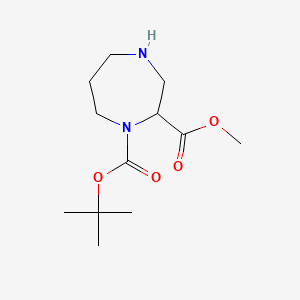
1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate is a heterocyclic organic compound with the molecular formula C12H23ClN2O4. It is known for its unique structure, which includes a diazepane ring substituted with tert-butyl and methyl groups.
Preparation Methods
The synthesis of 1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate typically involves the following steps:
Intramolecular Cyclization: The chiral 1,4-diazepane can be constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol.
Industrial Production: Large-scale production methods may involve the use of tert-butyl and methyl-substituted precursors under controlled reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, leading to the formation of various derivatives
Scientific Research Applications
1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 1,4-diazepane-1-carboxylate: This compound has a similar diazepane ring but lacks the methyl substitution.
tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate hydrochloride: This compound is similar but includes a hydrochloride group .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 1,4-diazepane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-13-8-9(14)10(15)17-4/h9,13H,5-8H2,1-4H3 |
InChI Key |
GKLMJKMPXLLQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


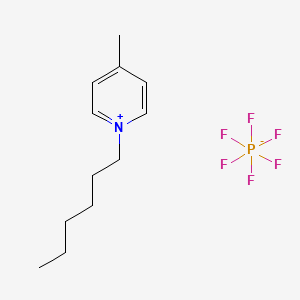
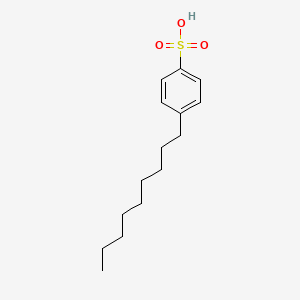
![methyl 2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]oxy]acetate](/img/structure/B12333195.png)
![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B12333208.png)
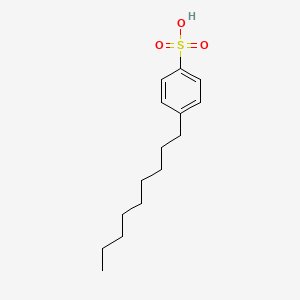
![6-Iodobenzo[d]isoxazole](/img/structure/B12333227.png)
![(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12333230.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12333233.png)
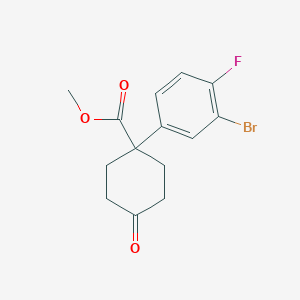
![(S)-N-[(1E)-(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12333246.png)
